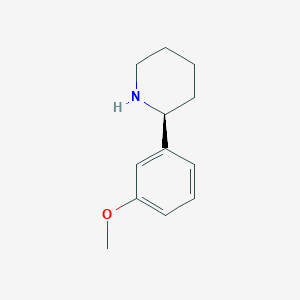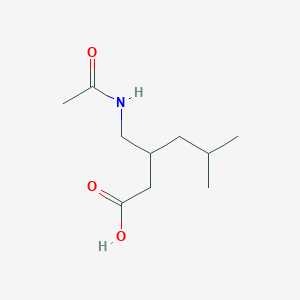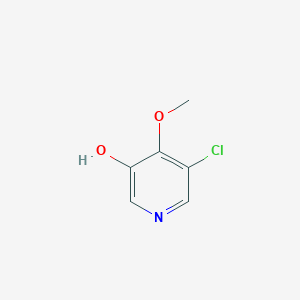
1-(3,5-Dimethylphenyl)-3,3-dimethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylphenyl)-3,3-dimethylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The compound features a piperazine ring substituted with a 3,5-dimethylphenyl group and two methyl groups at the 3-position of the piperazine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
The synthesis of 1-(3,5-Dimethylphenyl)-3,3-dimethylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 3,3-dimethylpiperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
化学反应分析
1-(3,5-Dimethylphenyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the substituents on the piperazine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve solvents like ethanol or methanol and may require heating or cooling to achieve optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced piperazine derivatives.
科学研究应用
1-(3,5-Dimethylphenyl)-3,3-dimethylpiperazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a ligand in biochemical studies, helping to elucidate the binding interactions between proteins and small molecules.
Medicine: The compound is investigated for its potential pharmacological activities, including its effects on the central nervous system and its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用机制
The mechanism of action of 1-(3,5-Dimethylphenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
相似化合物的比较
1-(3,5-Dimethylphenyl)-3,3-dimethylpiperazine can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-3,3-dimethylpiperazine: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.
1-(3,5-Dimethylphenyl)-4,4-dimethylpiperazine: The substitution at the 4-position of the piperazine ring results in different steric and electronic effects, influencing its reactivity and interactions.
1-(3,5-Dimethylphenyl)-3,3-diethylpiperazine: The presence of ethyl groups instead of methyl groups alters the compound’s lipophilicity and may affect its pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological characteristics.
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
1-(3,5-dimethylphenyl)-3,3-dimethylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-11-7-12(2)9-13(8-11)16-6-5-15-14(3,4)10-16/h7-9,15H,5-6,10H2,1-4H3 |
InChI 键 |
TZXJGCWJMNSFPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)N2CCNC(C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)

![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)






![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride](/img/structure/B11723403.png)
![(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B11723406.png)

![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
